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Compound of Interest

Compound Name: w-Conotoxin M VIIA

Cat. No.: B15616439 Get Quote

A Technical Guide on the Discovery, Origin, and Mechanism of a Potent N-type Calcium

Channel Blocker

This technical guide provides a comprehensive overview of ω-Conotoxin MVIIA, a neurotoxic

peptide that has transitioned from a component of marine snail venom to a clinically significant

therapeutic for severe chronic pain. Tailored for researchers, scientists, and drug development

professionals, this document details the discovery and origin of the toxin, its molecular

characteristics, and the experimental methodologies pivotal to its study.

Discovery and Origin
ω-Conotoxin MVIIA is a 25-amino acid peptide originally isolated from the venom of the marine

cone snail, Conus magus.[1][2][3] These predatory gastropods, found in tropical waters, utilize

a complex cocktail of venom peptides, known as conotoxins, to rapidly paralyze their prey.[1]

The discovery of the potent neuroactivity of these venoms in the late 1960s spurred further

investigation into their individual components.[1] ω-Conotoxin MVIIA was identified as a

specific and potent blocker of N-type voltage-gated calcium channels, a crucial component in

neuronal signaling and pain transmission.[3][4] This discovery paved the way for the

development of its synthetic equivalent, Ziconotide (brand name Prialt®), which was approved

by the U.S. Food and Drug Administration (FDA) for the treatment of severe chronic pain in

patients who are refractory to other treatments.[3][4]
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The primary structure of ω-Conotoxin MVIIA consists of 25 amino acid residues with the

sequence Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-

Cys-Arg-Ser-Gly-Lys-Cys-NH2.[5] Its three-dimensional structure is characterized by a

compact fold stabilized by three disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25),

forming a classic inhibitor cystine knot (ICK) motif.[6][7] This rigid structure is crucial for its high

affinity and selectivity for N-type calcium channels.[6][7] Two-dimensional NMR spectroscopy

has been instrumental in elucidating the solution structure of ω-Conotoxin MVIIA, revealing a

short, triple-stranded antiparallel β-sheet.[6][7][8]

Table 1: Molecular Properties of ω-Conotoxin MVIIA

Property Value Reference

Amino Acid Residues 25 [5]

Molecular Weight ~2639 Da [5]

Disulfide Bridges
3 (Cys1-Cys16, Cys8-Cys20,

Cys15-Cys25)
[6][7]

Secondary Structure
Triple-stranded antiparallel β-

sheet
[6][7]

3D Motif Inhibitor Cystine Knot (ICK) [6][7]

Mechanism of Action: N-type Calcium Channel
Blockade
ω-Conotoxin MVIIA exerts its potent analgesic effects by selectively binding to and blocking N-

type (Cav2.2) voltage-gated calcium channels.[3][4] These channels are predominantly located

on the presynaptic terminals of nociceptive (pain-sensing) neurons in the dorsal horn of the

spinal cord.[9] The influx of calcium through these channels is a critical step in the release of

neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide

(CGRP), which propagate pain signals to the brain. By blocking these channels, ω-Conotoxin

MVIIA effectively inhibits the release of these neurotransmitters, thereby dampening the

transmission of pain signals.[9]
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Figure 1. Signaling pathway of ω-Conotoxin MVIIA action.

Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research

and development of ω-Conotoxin MVIIA.

Isolation and Purification from Conus magus Venom
The initial discovery of ω-Conotoxin MVIIA involved its isolation from the crude venom of

Conus magus. While recombinant and synthetic methods are now predominant, the original

purification protocols laid the groundwork for its characterization.

Protocol Overview:

Venom Extraction: Crude venom is obtained from the venom ducts of Conus magus

specimens.[10] The ducts are dissected and homogenized in a suitable buffer (e.g., 0.1 M

citrate buffer, pH 4.5) to extract the venom peptides.

Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at

4°C) to remove cellular debris. The resulting supernatant contains the crude venom extract.

Size-Exclusion Chromatography: The crude extract is first fractionated based on molecular

size using a size-exclusion chromatography column (e.g., Sephadex G-50). Fractions are

collected and assayed for biological activity (e.g., inhibition of N-type calcium channels).
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions

from size-exclusion chromatography are further purified using RP-HPLC. A C18 column is

typically used with a gradient of increasing acetonitrile concentration in the presence of an

ion-pairing agent like trifluoroacetic acid (TFA). This separates the peptides based on their

hydrophobicity.

Characterization: The purity of the isolated ω-Conotoxin MVIIA is assessed by analytical RP-

HPLC and its molecular weight is confirmed by mass spectrometry.
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Figure 2. Workflow for the isolation and purification of ω-Conotoxin MVIIA.

Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of ω-Conotoxin MVIIA is essential for producing large quantities for

research and clinical use. Solid-phase peptide synthesis using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry is the standard method.[5][11][12]

Protocol Overview:

Resin Preparation: A solid support resin (e.g., Rink amide resin) is used as the starting point

for peptide synthesis.

Amino Acid Coupling: The C-terminal amino acid (Cysteine) is attached to the resin. The

synthesis proceeds by sequential addition of Fmoc-protected amino acids. Each cycle

involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide

chain using a weak base (e.g., piperidine in DMF).

Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g.,

HBTU/HOBt) and its addition to the deprotected N-terminus.
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Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the

resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA

with scavengers).

Oxidative Folding: The linear, reduced peptide is subjected to oxidative folding to form the

three correct disulfide bonds. This is typically achieved by air oxidation in a dilute aqueous

buffer at a slightly alkaline pH.

Purification: The folded peptide is purified by RP-HPLC to isolate the correctly folded isomer.

Verification: The final product is characterized by mass spectrometry to confirm its molecular

weight and by analytical HPLC to assess its purity.

Structural Determination by 2D NMR Spectroscopy
The three-dimensional structure of ω-Conotoxin MVIIA in solution was determined using two-

dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[6][7][8]

Experimental Parameters:

Sample Preparation: A concentrated solution (e.g., 1-2 mM) of purified ω-Conotoxin MVIIA is

prepared in a suitable solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) at a specific pH (e.g.,

pH 3.5).

NMR Experiments: A series of 2D NMR experiments are performed, including:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance constraints.

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain scalar

coupling information for dihedral angle constraints.

Data Processing and Analysis: The NMR spectra are processed and analyzed to assign all

proton resonances to specific atoms in the peptide sequence.
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Structure Calculation: The distance and dihedral angle constraints obtained from the NMR

data are used as input for structure calculation programs (e.g., X-PLOR, CYANA) that

employ simulated annealing and molecular dynamics to generate a family of 3D structures

consistent with the experimental data.

Functional Characterization
Radioligand binding assays are used to determine the affinity of ω-Conotoxin MVIIA for N-type

calcium channels.[13][14]

Protocol Overview:

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g.,

cortex or hippocampus) by homogenization and differential centrifugation.

Radioligand: A radiolabeled ligand that binds to N-type calcium channels, such as [¹²⁵I]ω-

conotoxin GVIA or a radiolabeled version of ω-Conotoxin MVIIA, is used.

Binding Reaction: The brain membranes are incubated with the radioligand in the presence

of varying concentrations of unlabeled ω-Conotoxin MVIIA (competitor).

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber

filters to separate the membrane-bound radioligand from the free radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of ω-

Conotoxin MVIIA that inhibits 50% of the specific binding of the radioligand). The binding

affinity (Kᵢ) can then be calculated from the IC₅₀ value.

Whole-cell patch-clamp recording is used to directly measure the effect of ω-Conotoxin MVIIA

on the function of N-type calcium channels in neurons.[15][16][17]

Protocol Overview:

Cell Preparation: Dorsal root ganglion (DRG) neurons, which express a high density of N-

type calcium channels, are acutely dissociated from rats or mice.
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Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the

membrane of a single neuron. The membrane patch under the pipette is then ruptured to

gain electrical access to the cell's interior (whole-cell configuration).

Voltage Clamp: The membrane potential of the neuron is clamped at a holding potential

(e.g., -80 mV). Depolarizing voltage steps are applied to activate the voltage-gated calcium

channels.

Current Measurement: The resulting inward calcium currents are recorded.

Drug Application: ω-Conotoxin MVIIA is applied to the neuron via the bath solution.

Data Analysis: The amplitude of the calcium currents before and after the application of ω-

Conotoxin MVIIA is compared to determine the extent of channel blockade. Dose-response

curves can be generated to calculate the IC₅₀.

In Vitro Neuroprotection Assay (Organotypic
Hippocampal Slice Culture)
This assay assesses the ability of ω-Conotoxin MVIIA to protect neurons from hypoxic/ischemic

damage.[18][19][20][21]

Protocol Overview:

Slice Culture Preparation: Organotypic hippocampal slice cultures are prepared from the

brains of postnatal rat or mouse pups. The hippocampi are dissected and sliced into thin

sections (e.g., 300-400 µm).

Culture Maintenance: The slices are cultured on semi-permeable membrane inserts for a

period of time (e.g., 7-14 days) to allow them to mature.

Induction of Hypoxia/Ischemia: The slice cultures are subjected to a period of oxygen and/or

glucose deprivation to mimic ischemic conditions.

Treatment: ω-Conotoxin MVIIA is added to the culture medium before, during, or after the

hypoxic/ischemic insult.
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Assessment of Neuronal Damage: Neuronal cell death is quantified using fluorescent dyes

such as propidium iodide, which enters and stains the nuclei of dead or dying cells.

Data Analysis: The extent of neuronal damage in treated slices is compared to that in

untreated control slices to determine the neuroprotective effect of ω-Conotoxin MVIIA.

In Vivo Analgesia Models in Rodents
Animal models of pain are used to evaluate the analgesic efficacy of ω-Conotoxin MVIIA.[22]

[23][24]

Protocol Overview (Spinal Nerve Ligation Model of Neuropathic Pain):

Induction of Neuropathy: A surgical procedure, such as the Chung model of spinal nerve

ligation, is performed on rats or mice to induce a state of chronic neuropathic pain. This

typically involves the tight ligation of one of the lumbar spinal nerves.

Assessment of Allodynia: The development of mechanical allodynia (pain in response to a

normally non-painful stimulus) is assessed using von Frey filaments of varying stiffness. The

paw withdrawal threshold is determined.

Intrathecal Administration: ω-Conotoxin MVIIA is administered directly into the cerebrospinal

fluid via an intrathecal catheter.

Behavioral Testing: The paw withdrawal threshold is measured at various time points after

drug administration.

Data Analysis: The increase in paw withdrawal threshold in the drug-treated group is

compared to that in a vehicle-treated control group to determine the analgesic effect. The

ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated.

Quantitative Data Summary
The following tables summarize key quantitative data for ω-Conotoxin MVIIA from various

studies.

Table 2: In Vitro Potency of ω-Conotoxin MVIIA
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Assay Target
Cell/Tissue
Type

IC₅₀ Reference

Radioligand

Binding

N-type Ca²⁺

Channel

Rat Brain

Membranes
~100 pM [25]

Electrophysiolog

y

N-type Ca²⁺

Channel

Rat DRG

Neurons
~10-100 nM [15]

Neuroprotection Hypoxic Damage
Rat Hippocampal

Slices
~50 nM [20]

Table 3: In Vivo Analgesic Efficacy of ω-Conotoxin MVIIA (Intrathecal Administration)

Pain Model Species Endpoint ED₅₀ Reference

Spinal Nerve

Ligation
Rat

Attenuation of

Tactile Allodynia
~0.32 µg/kg [22]

Formalin Test Rat

Reduction of

Nociceptive

Behavior

~0.03 µg [1]

Conclusion and Future Directions
The discovery and development of ω-Conotoxin MVIIA represents a landmark achievement in

pharmacology, demonstrating the therapeutic potential of venom-derived peptides. Its highly

specific mechanism of action as an N-type calcium channel blocker provides a valuable non-

opioid option for the management of severe chronic pain. The experimental methodologies

detailed in this guide have been crucial in elucidating its structure, function, and therapeutic

efficacy.

Future research in this area may focus on developing analogs of ω-Conotoxin MVIIA with

improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, which

would allow for less invasive routes of administration. Additionally, further exploration of the

diverse array of conotoxins may lead to the discovery of new peptides with novel mechanisms

of action and therapeutic applications.
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Figure 3. The developmental pipeline of ω-Conotoxin MVIIA.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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